Cas no 59042-88-5 (3-hydroxycholest-5-en-7-one)

3-hydroxycholest-5-en-7-one structure
3-hydroxycholest-5-en-7-one structure
Product Name:3-hydroxycholest-5-en-7-one
CAS No:59042-88-5
MF:C27H44O2
MW:400.637068748474
CID:949605
PubChem ID:287664
Update Time:2025-04-19

3-hydroxycholest-5-en-7-one Chemical and Physical Properties

Names and Identifiers

    • 3-hydroxycholest-5-en-7-one
    • 3-Hydroxy-10,13-dimethyl-17-(6-methyl-2-heptanyl)-1,2,3,4,8,9,10,11,12,13,14,15,16,17-tetradecahydro-7H-cyclopenta[a]phenanthren-7-on
    • 3-Hydroxy-10,13-dimethyl-17-(6-methyl-2-heptanyl)-1,2,3,4,8,9,10,11,12,13,14,15,16,17-tetradecahydro-7H-cyclopenta[a]phenanthren-7-one
    • 3-Hydroxy-10,13-diméthyl-17-(6-méthyl-2-heptanyl)-1,2,3,4,8,9,10,11,12,13,14,15,16,17-tétradécahydro-7H-cyclopenta[a]phénanthrén-7-one
    • chol
    • 5-Cholesten-3?-ol-7-one
    • CHEBI:181158
    • NSC-147726
    • CHEMBL4762736
    • DTXSID20862208
    • 3-hydroxy-10,13-dimethyl-17-(6-methylheptan-2-yl)-1,2,3,4,8,9,11,12,14,15,16,17-dodecahydrocyclopenta[a]phenanthren-7-one
    • A832347
    • FT-0632402
    • NSC147726
    • 59042-88-5
    • FT-0670620
    • 10,13-dimethyl-17-(6-methylheptan-2-yl)-3-oxidanyl-1,2,3,4,8,9,11,12,14,15,16,17-dodecahydrocyclopenta[a]phenanthren-7-one
    • SCHEMBL14629361
    • PD046656
    • LS-15212
    • DB-052948
    • Inchi: 1S/C27H44O2/c1-17(2)7-6-8-18(3)21-9-10-22-25-23(12-14-27(21,22)5)26(4)13-11-20(28)15-19(26)16-24(25)29/h16-18,20-23,25,28H,6-15H2,1-5H3
    • InChI Key: YIKKMWSQVKJCOP-UHFFFAOYSA-N
    • SMILES: O=C1C=C2CC(CCC2(C)C2CCC3(C)C(C(C)CCCC(C)C)CCC3C21)O

Computed Properties

  • Exact Mass: 400.33432
  • Monoisotopic Mass: 400.334130642g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 2
  • Heavy Atom Count: 29
  • Rotatable Bond Count: 5
  • Complexity: 663
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 8
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 7.5
  • Topological Polar Surface Area: 37.3Ų

Experimental Properties

  • PSA: 37.3
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